2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid
Description
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-12-13-11(16-7)17-9(10(14)15)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDVLZCFHFAIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. One common method includes the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with phenylacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiadiazole derivatives .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, research on similar compounds has shown that they can induce apoptosis in cancer cells via caspase activation pathways. In vitro studies have demonstrated that certain thiadiazole derivatives enhance caspase 3 and 9 activities in various cancer cell lines, suggesting potential therapeutic applications against cancers such as breast and prostate cancer .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4b (3-Cl derivative) | MCF7 (breast cancer) | 10 | Caspase activation |
| 4c (4-Cl derivative) | PC3 (prostate cancer) | 12 | Caspase activation |
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial efficacy. The presence of electron-withdrawing groups has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria. A study evaluated the antimicrobial potential of various substituted thiadiazoles and found significant inhibition against common pathogens .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| D-4 (Cl substituted) | E. coli | 18 |
| D-20 (Br substituted) | Staphylococcus aureus | 22 |
Anti-inflammatory Effects
Research indicates that thiadiazole compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The modulation of inflammatory pathways presents another avenue for the application of these compounds in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thiadiazole derivatives including the target compound and assessed their anticancer efficacy against multiple cell lines using MTT assays. The results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis confirmed through caspase activity assays .
Case Study 2: Antimicrobial Screening
In another investigation, a library of thiadiazole derivatives was screened for antimicrobial activity against a panel of bacterial strains. The results showed promising activity, particularly for compounds with specific substitutions at the phenyl ring, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The compound may also act as a ligand for metal ions, forming complexes that exhibit unique biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with similar biological activities.
2-Phenyl-1,3,4-thiadiazole:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications .
Biological Activity
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties and other relevant biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiadiazole moiety followed by the introduction of the phenylacetic acid group. The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and crystallography.
Key Synthesis Steps
- Formation of Thiadiazole : The starting material, 5-methyl-1,3,4-thiadiazole-2-thiol, is reacted with appropriate alkylating agents to form the thiadiazole derivative.
- Coupling Reaction : The thiadiazole derivative is then coupled with phenylacetic acid derivatives to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. Specifically, compounds containing the thiadiazole structure have demonstrated significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD |
| This compound | A549 (Lung Cancer) | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These values are critical for assessing the potency of anticancer agents.
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Studies suggest that compounds containing thiadiazole rings interact with cellular targets such as tubulin and DNA, disrupting normal cellular functions and leading to cell death.
Case Studies
Several case studies have explored the biological activity of thiadiazole derivatives:
- Study on MCF-7 Cell Line : A derivative similar to this compound showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .
- Comparative Analysis : In a comparative study involving various 1,3,4-thiadiazole derivatives against A549 and MCF-7 cell lines, compounds exhibited varying degrees of cytotoxicity. The structure–activity relationship indicated that modifications on the phenyl ring significantly influenced biological activity .
Discussion
The compound's structural features play a crucial role in its biological activity. The presence of the thiadiazole ring is essential for its anticancer properties. Furthermore, modifications to substituents on the phenyl ring can enhance or diminish its efficacy against specific cancer cell lines.
Q & A
Q. Table 1. Representative Stability Data
| Condition | Degradation Products Identified | Mass Balance (%) |
|---|---|---|
| Acidic (pH 2) | Thiadiazole ring cleavage | 99.2 |
| Basic (pH 10) | Ester hydrolysis | 98.5 |
| UV Light (48h) | Photo-oxidation byproducts | 97.8 |
Advanced: How can contradictions in synthetic yields or biological data be resolved?
Answer:
- Reaction Replication : Standardize solvent systems (e.g., aqueous vs. organic) and catalyst loads to isolate variables .
- Biological Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm activity trends .
- Crystallographic Analysis : Resolve structural ambiguities via X-ray diffraction (WinGX/ORTEP) .
Advanced: What preclinical models are appropriate for evaluating anticonvulsant or anticancer potential?
Answer:
- In Vivo Anticonvulsant Models :
- In Vitro Antiproliferative Screening :
- NCI-60 cell line panel for IC50 determination .
- Mechanistic Studies :
Advanced: How can synthetic byproducts or impurities be characterized and mitigated?
Answer:
- LC-HRMS : Identify trace impurities (e.g., unreacted thiol intermediates) .
- Process Optimization : Adjust reaction pH (neutral conditions reduce disulfide formation) .
- Crystallization : Use ethanol/water mixtures to enhance purity (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
